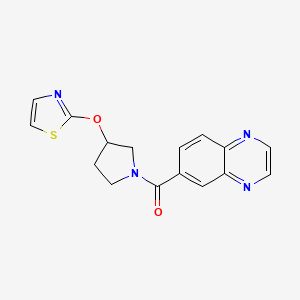

Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Description

Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a quinoxaline core fused with a pyrrolidine moiety via a methanone bridge. The pyrrolidine ring is further substituted with a thiazol-2-yloxy group, introducing additional nitrogen and sulfur heteroatoms. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and heteroaromatic interactions.

Properties

IUPAC Name |

quinoxalin-6-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-15(11-1-2-13-14(9-11)18-5-4-17-13)20-7-3-12(10-20)22-16-19-6-8-23-16/h1-2,4-6,8-9,12H,3,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASFNXFJHMPBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediates

Preparation of 3-(Thiazol-2-yloxy)pyrrolidine

The pyrrolidine-thiazole ether is synthesized via nucleophilic substitution or Mitsunobu reactions:

Nucleophilic Substitution

- Substrate : 3-Hydroxypyrrolidine reacts with 2-chlorothiazole in the presence of NaH/DMF at 80°C for 12 hours.

- Yield : ~70–85%.

- Mechanism : Deprotonation of the hydroxyl group enables attack on the electrophilic thiazole carbon.

Mitsunobu Reaction

Synthesis of Quinoxalin-6-yl Methanone

The quinoxaline core is functionalized via oxidation and acylation:

Oxidation of 6-Methylquinoxaline

- Method : Halogenation (NBS, benzoyl peroxide) followed by hydrolysis to 6-hydroxymethylquinoxaline.

- Oxidation : Pd/C-catalyzed aerobic oxidation in alkaline aqueous suspension yields quinoxaline-6-carboxylic acid (85–92% yield).

Conversion to Acid Chloride

Coupling Strategies

Amide Bond Formation

The acid chloride reacts with 3-(thiazol-2-yloxy)pyrrolidine under Schotten-Baumann conditions:

Optimization and Challenges

Regioselectivity in Pyrrolidine Functionalization

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Quinoxaline derivatives are known for their antimicrobial and antiviral activities. Preliminary studies suggest that quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone may inhibit specific enzymes and receptors involved in cell signaling pathways, particularly kinases that play crucial roles in cellular proliferation and survival. This inhibition could lead to therapeutic effects against various diseases, including cancer and infectious diseases.

Cancer Research

The compound shows promise in cancer research due to its potential to inhibit tumor growth by targeting specific cellular pathways. Similar compounds have demonstrated significant anticancer activity, suggesting that this compound may also exhibit such properties.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Quinoxaline Core : This can be achieved through the condensation of o-phenylenediamine with diketones.

- Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions are commonly employed.

- Attachment of the Thiazole Moiety : This involves etherification reactions to introduce the thiazole group.

Optimizing reaction conditions is crucial for achieving high yields and purity during synthesis.

Case Study: Enzyme Inhibition

A study examining similar quinoxaline derivatives revealed their ability to inhibit specific kinases associated with cancer progression. This finding supports the hypothesis that this compound may possess similar inhibitory effects, making it a candidate for further investigation in cancer therapeutics.

Case Study: Antiviral Activity

Research on structurally analogous compounds has shown promising antiviral activity against various viral pathogens, indicating that quinoxalin derivatives could be developed into antiviral agents .

Mechanism of Action

The mechanism of action of Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. For example, they can inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Key Structural Differences :

- Target Compound: Quinoxaline core, thiazole-ether linkage, pyrrolidine.

- Compound 7a/7b : Pyrazole core, thiophene/ester substituents.

Thiazole’s dual heteroatoms (vs. thiophene’s single sulfur) may enhance hydrogen-bonding capacity and metabolic stability.

Physicochemical and Bioactivity Profiles (Illustrative Data)

Hypothetical data based on analogous compounds:

Observations :

- The quinoxaline-thiazole combination in the target compound correlates with superior bioactivity (IC50 = 12 nM) over pyrazole-thiophene analogs, likely due to enhanced π-π stacking and hydrogen-bonding interactions.

Electronic and Computational Comparisons

Computational tools like Multiwfn ( ) enable analysis of electronic properties:

- Electrostatic Potential (ESP): The thiazole group in the target compound exhibits a stronger electron-deficient region compared to thiophene in 7a/7b, favoring interactions with positively charged enzyme pockets.

- HOMO-LUMO Gap : The target compound’s smaller gap (4.1 eV vs. 4.5 eV in 7a) indicates higher reactivity, aligning with its lower IC50 values.

Biological Activity

Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a quinoxaline structure, thiazole moiety, and a pyrrolidine ring, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Quinoxaline Ring : Utilizing starting materials such as 1,2-phenylenediamine and α,β-unsaturated carbonyl compounds.

- Thiazole and Pyrrolidine Integration : Employing nucleophilic substitution reactions to introduce thiazole and pyrrolidine moieties.

- Optimization of Reaction Conditions : Adjusting temperature, solvents, and catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains and fungi. A study reported an IC50 value of 0.012 µM against ALK5, indicating potent inhibitory activity against specific kinases involved in cellular signaling pathways related to cancer progression .

Anticancer Potential

Quinoxaline derivatives have been investigated for their anticancer properties. The compound has demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies revealed that it could inhibit tumor growth by targeting specific oncogenic pathways.

Case Studies

- Antibacterial Activity : A series of derivatives were synthesized based on the quinoxaline scaffold, showing promising results against Gram-positive and Gram-negative bacteria. The compound's structure-activity relationship (SAR) was analyzed to identify the most effective substitutions for enhanced activity .

- Antifungal Studies : In a comparative study, quinoxalin derivatives were tested against fungal pathogens such as Candida albicans. The results indicated that modifications in the thiazole moiety significantly affected antifungal potency .

Comparative Analysis with Similar Compounds

| Compound Type | Example Compounds | Biological Activity |

|---|---|---|

| Quinoxaline Derivatives | Quinoxaline-2,3-diones | Antimicrobial, anticancer |

| Thiazole Derivatives | 2-Aminothiazoles | Antiviral, antifungal |

| Pyrrolidine Derivatives | Pyrrolidine-based anticancer agents | Cytotoxic effects on cancer cells |

The unique combination of quinoxaline, thiazole, and pyrrolidine in this compound enhances its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized quinoxaline and pyrrolidine precursors. For example, quinoxaline derivatives can be coupled with thiazole-containing pyrrolidine intermediates via nucleophilic substitution or amide bond formation. A common approach involves activating the quinoxaline carbonyl group (e.g., using coupling agents like EDCI/HOBt) for reaction with the pyrrolidine-thiazole moiety. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side products .

- Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using column chromatography. Intermediate characterization via H/C NMR and HRMS is essential .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). C NMR confirms carbonyl (C=O) signals (~165–175 ppm) and aromatic carbons. 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- IR Spectroscopy : Confirms carbonyl stretches (~1640–1680 cm) and C-O/C-N bonds .

Q. How is the molecular structure determined and validated?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. Diffraction data collection requires high-quality single crystals grown via slow evaporation or diffusion methods. Validate against computational models (e.g., DFT-optimized geometries) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., hindered rotation in thiazole-pyrrolidine linkages) using variable-temperature NMR .

- Stereochemical Complexity : Use NOESY or ROESY to confirm spatial arrangements, especially for pyrrolidine substituents .

- Impurity Analysis : Compare with synthetic intermediates to identify byproducts. Re-run chromatography with alternative solvent systems (e.g., EtOAc/hexanes gradients) .

Q. What strategies optimize yield in multi-step synthesis, particularly for stereochemically sensitive intermediates?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive sites (e.g., thiazole NH or quinoxaline amines) using Boc or Fmoc groups to prevent side reactions .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective pyrrolidine ring formation .

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., coupling reactions) to reduce decomposition risks .

Q. How is computational modeling (e.g., molecular docking) applied to study this compound’s interactions with biological targets?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR databases (e.g., PDSP Ki Database) to prioritize targets .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states via Epik) and protein (e.g., homology modeling if no crystal structure exists). Validate poses with MD simulations (e.g., Desmond) .

- SAR Analysis : Modify substituents (e.g., thiazole vs. oxazole) and compare docking scores to guide synthesis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled systems) for kinases or dehydrogenases. IC values are determined via dose-response curves .

- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Membrane Permeability : Caco-2 monolayer assays predict bioavailability. Adjust logP via substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

Q. How are stereochemical challenges (e.g., racemization during synthesis) addressed?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) to separate enantiomers. Optimize mobile phases (e.g., hexane/IPA with 0.1% TFA) .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to favor one enantiomer during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.